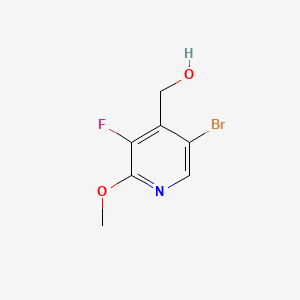
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol is a chemical compound with the molecular formula C7H7BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and methoxy groups on the pyridine ring makes this compound unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol typically involves the introduction of bromine, fluorine, and methoxy groups onto the pyridine ring. One common method involves the reaction of 5-bromo-3-fluoro-2-methoxypyridine with a suitable reagent to introduce the methanol group. For example, the reaction of 5-bromo-3-fluoro-2-methoxypyridine with n-butyllithium followed by the addition of trimethyl borate and subsequent oxidation with hydrogen peroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine or fluorine atoms can be reduced to form the corresponding hydrogenated compounds.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, hydrogen peroxide, and trimethyl borate. Reaction conditions typically involve low temperatures (e.g., -63°C) and inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylic acid, while substitution of the bromine atom with an amino group can yield 5-amino-3-fluoro-2-methoxypyridin-4-YL)methanol.
Applications De Recherche Scientifique
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for these targets. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, while the methoxy group can increase its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-fluoro-2-methoxypyridine: Lacks the methanol group, making it less versatile in certain chemical reactions.
5-Bromo-2-methoxypyridine: Lacks the fluorine atom, which can affect its reactivity and binding properties.
3-Fluoro-2-methoxypyridine: Lacks the bromine atom, which can influence its chemical stability and reactivity.
Uniqueness
(5-Bromo-3-fluoro-2-methoxypyridin-4-YL)methanol is unique due to the combination of bromine, fluorine, and methoxy groups on the pyridine ring, along with the presence of a methanol group. This combination of functional groups provides the compound with a unique set of chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H7BrFNO2 |
|---|---|
Poids moléculaire |
236.04 g/mol |
Nom IUPAC |
(5-bromo-3-fluoro-2-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H7BrFNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2,11H,3H2,1H3 |
Clé InChI |
VRXZRBLNGRKSNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1F)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


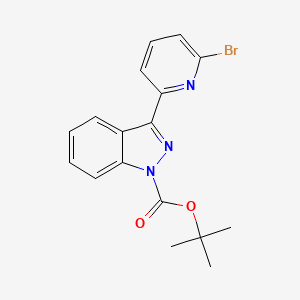
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
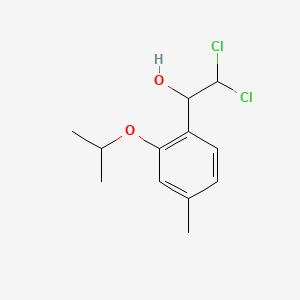


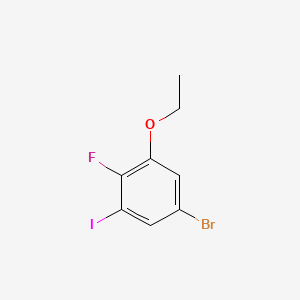
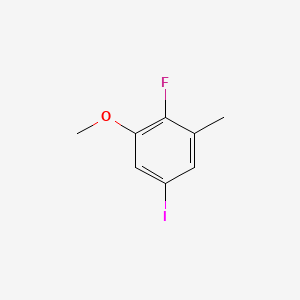

![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
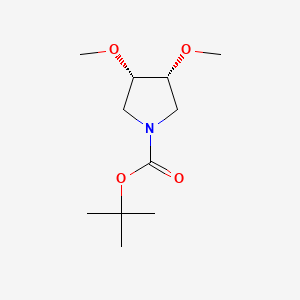
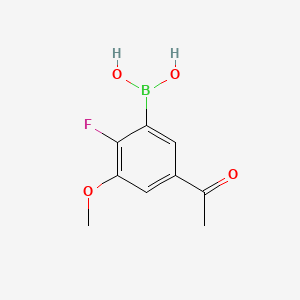
![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
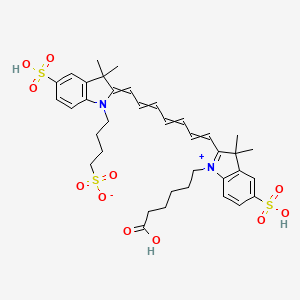
![2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid](/img/structure/B14030889.png)
